Structural Characterization of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine: A Comprehensive Technical Guide
Structural Characterization of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine: A Comprehensive Technical Guide
Executive Summary
The structural validation of small-molecule building blocks is a critical bottleneck in preclinical drug development. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine (Molecular Formula: C₁₁H₁₂N₂S; Exact Mass: 204.0721 Da) represents a highly versatile pharmacophore. The 4-phenylthiazole core is a privileged scaffold frequently leveraged in kinase inhibitors and anti-metastatic agents[1][2]. Furthermore, the C2-linked chiral ethan-1-amine moiety provides a critical vector for hydrogen bonding, salt formation, and stereospecific target engagement.
This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD), we establish a self-validating analytical paradigm that guarantees absolute structural and constitutional integrity.
Strategic Workflow for Structural Elucidation
Relying on a single analytical technique introduces critical blind spots. For instance, mass spectrometry cannot distinguish between regioisomers, while 1D NMR struggles with quaternary carbon connectivity. To establish absolute trustworthiness, we employ an orthogonal, multi-modal workflow where the output of one technique validates the hypothesis of another.
Fig 1: Multi-modal structural validation workflow for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
HRMS serves as the foundational gatekeeper, confirming the exact molecular formula before resource-intensive NMR or XRD studies are initiated.
Causality in Experimental Design
For 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine, Positive Electrospray Ionization (ESI+) is the gold standard[3]. The selection of 0.1% formic acid in the mobile phase is not arbitrary; it acts as a volatile proton source, driving the equilibrium of the primary aliphatic amine toward its protonated state (R-NH₃⁺). This ensures near-quantitative ionization, maximizing the signal-to-noise ratio while suppressing unwanted sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts that complicate spectral interpretation.
Furthermore, the presence of the thiazole sulfur atom provides a built-in validation mechanism. Sulfur possesses a naturally occurring ³⁴S isotope (~4.2% abundance). A high-resolution instrument will resolve a distinct M+2 isotopic peak at m/z 207.0757, mathematically confirming the presence of exactly one sulfur atom in the molecular formula.
Standardized Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% (v/v) Formic Acid.
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Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution to ensure mass accuracy is tightly bound within < 2 ppm.
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Acquisition: Inject 5 μL into the ESI source. Maintain a capillary voltage of 3.0 kV and a low cone voltage (30 V) to prevent premature in-source fragmentation of the labile amine group.
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Data Processing: Extract the monoisotopic peak ([M+H]⁺ calculated for C₁₁H₁₃N₂S: 205.0799). Verify the M+2 isotopic signature to confirm the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the molecular formula, NMR spectroscopy maps the exact atomic connectivity. The 4-phenylthiazole architecture presents specific challenges, notably the highly deshielded quaternary carbons (C2 and C4)[1][4].
1D NMR Signatures
In the ¹H NMR spectrum, the ethan-1-amine side chain presents a classic AM₃ spin system: a high-field doublet (~1.52 ppm) for the methyl group and a deshielded quartet (~4.35 ppm) for the methine proton adjacent to the electronegative nitrogen. The thiazole H5 proton resonates as a distinct, sharp singlet at ~7.45 ppm, a hallmark of 4-substituted 1,3-thiazoles[1].
2D HMBC: Bridging the Quaternary Blind Spots
The quaternary carbons (C2 and C4) lack attached protons, rendering them invisible to standard 2D COSY experiments. To bridge the aliphatic side chain to the heteroaromatic core, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. By optimizing the delay time for long-range couplings (³J_CH ≈ 8 Hz), we observe a strong ³J correlation from the methyl protons to the C2 carbon (δ 173.5), unequivocally proving the attachment of the ethanamine group to the 2-position of the thiazole core.
Fig 2: Key 2D HMBC (1H-13C) NMR correlations establishing the thiazole-to-ethanamine connectivity.
Quantitative NMR Data Summary
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |
| Thiazole C2 | - | - | 173.5 | H-α, H-CH₃, H-5 |
| Thiazole C4 | - | - | 155.2 | H-5, H-ortho |
| Thiazole C5 | 7.45 | s | 113.8 | H-ortho |
| Phenyl C-ipso | - | - | 134.1 | H-5, H-meta |
| Phenyl C-ortho | 7.85 | d (7.5) | 126.4 | H-5, H-para |
| C-α (Methine) | 4.35 | q (6.8) | 52.4 | H-CH₃ |
| C-β (Methyl) | 1.52 | d (6.8) | 23.1 | H-α |
| Amine NH₂ | 2.10 | br s | - | - |
Standardized Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is selected due to the high solubility of the free base amine, while TMS provides an absolute zero-point reference.
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1D Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay). Acquire ¹³C NMR at 100 MHz (1024 scans). Crucial step: Utilize a longer relaxation delay (D1 = 2.0s) for ¹³C to ensure the quaternary C2 and C4 carbons fully relax between pulses, preventing signal attenuation.
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2D Acquisition: Execute gradient-selected HSQC and HMBC pulse sequences. For HMBC, optimize the long-range coupling delay for 8 Hz to capture the critical ³J correlations spanning the thiazole ring.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, orthogonal confirmation of the functional groups predicted by NMR.
Standardized Protocol: FT-IR (ATR Mode)
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Preparation: Ensure the ATR crystal (Diamond or Zinc Selenide) is meticulously cleaned with isopropanol to establish a flat baseline.
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Acquisition: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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Interpretation:
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3350 & 3280 cm⁻¹: A distinct doublet corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine.
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3050 cm⁻¹: Weak sp² C-H stretching of the phenyl and thiazole rings.
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1600 & 1530 cm⁻¹: Strong C=N and C=C stretching modes characteristic of the 1,3-thiazole heteroaromatic system.
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Single-Crystal X-Ray Diffraction (SCXRD)
While NMR and HRMS confirm connectivity and formula, SCXRD is the ultimate arbiter of 3D spatial arrangement. This is especially vital for determining the absolute configuration of the chiral center at the C-α methine carbon if the compound is synthesized as a single enantiomer.
Causality in Experimental Design
Diffraction data must be collected at cryogenic temperatures (100 K). Cryo-cooling minimizes the thermal vibration (atomic displacement parameters) of the atoms. This drastically sharpens the diffraction spots, allowing for a high-resolution electron density map that can unambiguously locate the light hydrogen atoms attached to the primary amine—a common challenge in room-temperature crystallography.
Standardized Protocol: SCXRD
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Crystallization: Dissolve 50 mg of the compound in a minimum volume of hot ethanol. Place the vial in a sealed chamber containing hexane. Allow vapor diffusion to proceed at 4 °C over 72 hours. This slow anti-solvent diffusion promotes the nucleation of defect-free single crystals.
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Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately flash-cool to 100 K in a nitrogen cold stream.
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Data Collection: Utilize Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.
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Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
Conclusion
The structural characterization of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine requires a rigorous, multi-disciplinary approach. By establishing a self-validating loop—where the exact mass from HRMS is mapped by the 2D HMBC connectivities of NMR, supported by the vibrational modes of FT-IR, and ultimately visualized in 3D by SCXRD—researchers can guarantee the absolute integrity of this critical pharmacological building block.
References
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Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles Source: Dalton Transactions, 2024 URL:[Link]
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Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties Source: MDPI, 2024 URL:[Link]
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Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications, 2019 URL:[Link]
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Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives Source: Oriental Journal of Chemistry, 2018 URL:[Link]
